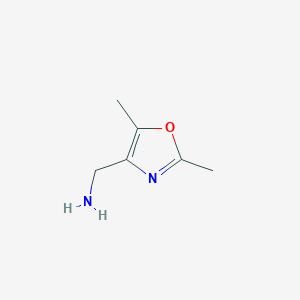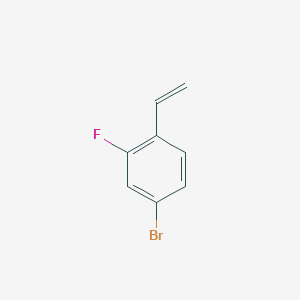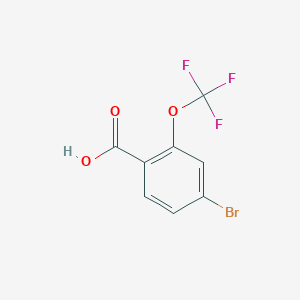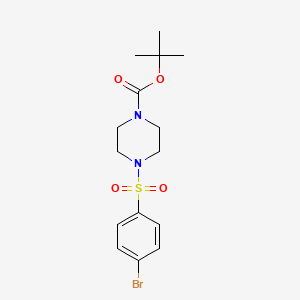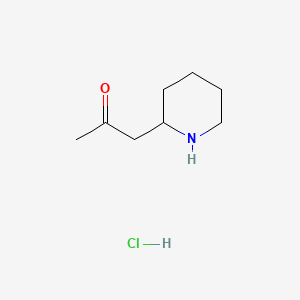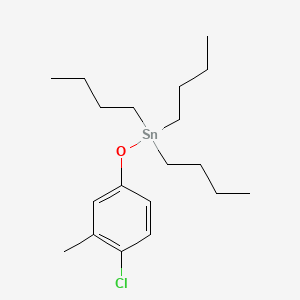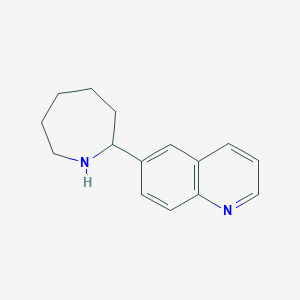
6-(Azepan-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-2-yl)quinoline is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
Quinoline compounds, including 6-(Azepan-2-yl)quinoline derivatives, are pivotal in cancer drug discovery due to their effective anticancer activity. These compounds inhibit key biological targets like tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair. Their synthetic versatility allows for a wide range of structurally diverse derivatives, further enhancing their anticancer potential (Solomon & Lee, 2011).
Anti-Inflammatory and Analgesic Activities of Quinoline Derivatives
Quinoline derivatives bearing azetidinones scaffolds have shown significant anti-inflammatory and analgesic activities. This study involved synthesizing and pharmacologically assessing novel quinoline derivatives as potential therapeutic agents (Gupta & Mishra, 2016).
Photolytic Ring-Expansions and Azepine Ring-Opening Reactions
Research on 6-azidoquinolines, closely related to this compound, has revealed insights into photolytic ring-expansions and unexpected azepine ring-opening reactions. These findings contribute to the understanding of quinoline chemistry and its potential applications (Hayes et al., 1990).
Synthesis of Novel Quinoline Derivatives for Antimicrobial and Antimalarial Agents
A study focused on the design and synthesis of new quinoline-based derivatives demonstrates their potential as antimicrobial and antimalarial agents. These compounds have shown efficacy against various microorganisms and P. falciparum, a parasite causing malaria (Parthasaradhi et al., 2015).
Optimization of Azepane Derivatives as PKB Inhibitors
Azepane derivatives, a category that includes this compound, have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha). This research is crucial for developing therapeutics targeting PKB-alpha, a protein implicated in various diseases (Breitenlechner et al., 2004).
Versatility of Quinoline in Biological and Pharmacological Activities
The quinoline ring, a core component of this compound, is associated with a wide range of biological and pharmacological activities, including antimicrobial, antifungal, anthelmintic, and analgesic activities. This diversity highlights the potential of quinoline derivatives in various therapeutic areas (Marella et al., 2013).
作用機序
Quinolones, one of the antibacterial classes targeting the function of topoisomerases in bacteria, have been studied extensively . By chronologically analyzing data gathered on the mode of action of this imperative antibiotic class, it is highlighted that it is necessary to look beyond primary drug-target interactions towards thoroughly understanding the mechanism of quinolones at the level of the cell .
Safety and Hazards
将来の方向性
Quinoline is an essential segment of both natural and synthetic compounds . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “6-(Azepan-2-yl)quinoline” could be in the development of new drugs and in the field of medicinal chemistry.
特性
IUPAC Name |
6-(azepan-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMEMWWPBIMMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587696 |
Source


|
| Record name | 6-(Azepan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-03-1 |
Source


|
| Record name | 6-(Azepan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


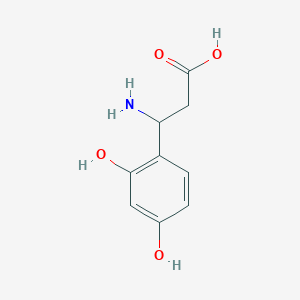

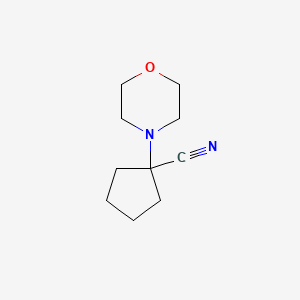
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)

